4-(Oxazol-2-yl)benzoic acid
Overview
Description
4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of oxazoline-based compounds, including this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a benzoic acid group . The oxazole ring contains one nitrogen and one oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.17 .Scientific Research Applications
Complex Formation with Iron Ions : A study by Steinhauser et al. (2005) focused on complex formation of a derivative of 4-(Oxazol-2-yl)benzoic acid with iron ions, which has implications for understanding oxidative stress in biological systems. This research is significant for its potential application in studying the behavior of iron complexes in biological media (Steinhauser et al., 2005).
Synthesis of New Heterocyclic Compounds : Fadda et al. (2012) utilized a derivative of this compound for the synthesis of various heterocyclic compounds, which is crucial for the development of new pharmaceuticals and materials (Fadda et al., 2012).
Antioxidant Properties of Derivatives : Kuş et al. (2017) synthesized and evaluated derivatives of this compound for their antioxidant activity. This research is important for understanding the potential therapeutic applications of these compounds (Kuş et al., 2017).
Structural Analysis of Supramolecular Complexes : Wang et al. (2018) examined the structural properties of metal complexes based on triazole-benzoic acid derivatives. This is significant for the field of crystallography and material science (Wang et al., 2018).
Formation of Metal-Organic Frameworks : Sarma et al. (2012) reported the synthesis of metal-organic frameworks (MOFs) using a derivative of this compound. This study is relevant for the design of new MOFs with potential applications in catalysis and gas storage (Sarma et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives, which are structurally similar to this compound, have been reported to exhibit significant anticancer activity
Mode of Action
The exact mode of action of 4-(Oxazol-2-yl)benzoic acid is currently unknown due to the lack of specific studies on this compound. Benzoxazole derivatives have been shown to interact with cancer cells, leading to their death
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Given the reported anticancer activity of benzoxazole derivatives , it is possible that this compound may induce cell death in cancer cells
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZKCPOERCLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610639 | |
Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597561-78-9 | |
Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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